molecular formula C21H29N5O B6445955 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640964-41-4

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6445955
CAS No.: 2640964-41-4
M. Wt: 367.5 g/mol
InChI Key: MMAHETRFIDPJFP-UHFFFAOYSA-N
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Description

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the phenylpropyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: It has potential as a pharmacological agent, possibly acting on specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(3-phenylpropyl)piperazine: Shares the piperazine and phenylpropyl moieties.

    Pyrimidin-4-ylmorpholine: Contains the pyrimidine and morpholine rings.

Uniqueness

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of three distinct ring systems (morpholine, pyrimidine, and piperazine) and the phenylpropyl group. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)20-17-21(23-18-22-20)26-13-15-27-16-14-26/h1-3,5-6,17-18H,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAHETRFIDPJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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